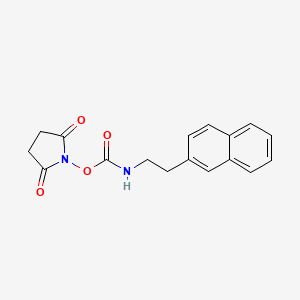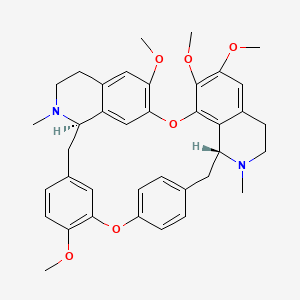
4-Hydroxybutyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl carbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid and contains a hydroxyl group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutylamine with carbonyl compounds such as carbon dioxide or phosgene. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of isocyanates, where 4-hydroxybutylamine reacts with an isocyanate to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl carbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxobutyl carbamate.
Reduction: 4-Hydroxybutylamine.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It is used in the production of polymers and coatings, where it imparts desirable properties such as flexibility and durability
Wirkmechanismus
The mechanism of action of 4-hydroxybutyl carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and prodrugs. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxybutyl acrylate
- 4-Hydroxybutylamine
- 4-Hydroxybutyl methacrylate
- 4-Hydroxybutyl acetate
Comparison: 4-Hydroxybutyl carbamate is unique due to the presence of both a hydroxyl group and a carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 4-hydroxybutyl acrylate primarily undergoes polymerization reactions, while 4-hydroxybutylamine is more reactive in nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
84540-40-9 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4-hydroxybutyl carbamate |
InChI |
InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8) |
InChI-Schlüssel |
LMUUYCHNLMKVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















